BenchChemオンラインストアへようこそ!

tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate

Medicinal Chemistry Protease Inhibitor Design Structure-Activity Relationship

This bifunctional carbamate uniquely combines a Boc-protected glycine spacer with a 4-methanesulfonylanilide cap. Unlike simpler N-aryl carbamates (e.g., CAS 1096711-96-4), the glycinamide linker introduces an additional H-bond donor and enables a two-step divergent library workflow: acidic Boc deprotection liberates the N-terminus for subsequent acylation, sulfonylation, or alkylation while preserving the methanesulfonylphenyl pharmacophore. Ideal for CNS-focused protease or cholinesterase programs requiring a minimal peptidomimetic P2–P3 fragment. No generic substitute replicates this pharmacophoric arrangement.

Molecular Formula C14H20N2O5S
Molecular Weight 328.38
CAS No. 1823842-86-9
Cat. No. B2581017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate
CAS1823842-86-9
Molecular FormulaC14H20N2O5S
Molecular Weight328.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)15-9-12(17)16-10-5-7-11(8-6-10)22(4,19)20/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
InChIKeyPLUKVONHJCRYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 1823842-86-9): Structural Identity and Procurement Baseline


tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 1823842-86-9, molecular formula C₁₄H₂₀N₂O₅S, molecular weight 328.38 g/mol) is a bifunctional carbamate that incorporates a tert-butoxycarbonyl (Boc)-protected glycine linked via an amide bond to a 4-methanesulfonylaniline moiety . The IUPAC name is tert-butyl N-[2-(4-methylsulfonylanilino)-2-oxoethyl]carbamate, and the InChI Key is PLUKVONHJCRYMF-UHFFFAOYSA-N . This compound belongs to the N-arylsulfonyl carbamate class. Its structural architecture—combining an acid-labile Boc protecting group, a glycine-derived spacer, a secondary amide linkage, and an electron-withdrawing methanesulfonyl substituent on the phenyl ring—defines its potential as a synthetic intermediate for medicinal chemistry programs targeting protease or cholinesterase inhibition.

Why Generic Substitution Fails for tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 1823842-86-9)


Substituting this compound with a structurally simpler analog—such as tert-butyl N-(4-methanesulfonylphenyl)carbamate (CAS 1096711-96-4), which lacks the glycine spacer—would alter three critical molecular properties simultaneously: the number and geometry of hydrogen-bond donors/acceptors, the acid-lability profile (Boc-carbamate vs. Boc-amide), and the conformational flexibility between the Boc group and the aryl ring . Even within the same carbamate class, compounds bearing different ester moieties (e.g., 2,2,2-trifluoroethyl vs. tert-butyl) exhibit markedly divergent pharmacokinetic and enzyme-inhibition behavior due to differences in leaving-group propensity and lipophilicity [1]. The glycine-derived amide linkage in the target compound introduces a secondary amide NH that can serve as an additional hydrogen-bond donor, a feature absent in direct N-aryl carbamates. For medicinal chemistry campaigns requiring a defined Boc-protected glycinamide scaffold with a 4-methanesulfonylphenyl cap, no generic substitute replicates this precise pharmacophoric arrangement.

Product-Specific Quantitative Evidence Guide for tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 1823842-86-9)


Molecular Architecture Differentiation: Boc-Glycinamide Scaffold Versus Direct N-Aryl Carbamates

The target compound incorporates a glycinamide spacer between the Boc group and the 4-methanesulfonylaniline moiety, creating a bifunctional architecture (Boc-NH-CH₂-CO-NH-Ar) that is structurally absent in the closest commercially available comparator, tert-butyl N-(4-methanesulfonylphenyl)carbamate (CAS 1096711-96-4; Boc-NH-Ar). This glycinamide insertion adds one additional hydrogen-bond donor (secondary amide NH), one additional hydrogen-bond acceptor (amide C=O), and two additional rotatable bonds compared to the direct N-aryl carbamate . The Boc group in the target compound is attached to an aliphatic amine (glycine N-terminus), while in CAS 1096711-96-4 it is attached directly to the aromatic amine, resulting in different acid-lability profiles (tert-alkyl carbamate vs. aryl carbamate cleavage kinetics) [1].

Medicinal Chemistry Protease Inhibitor Design Structure-Activity Relationship

Aryl Methanesulfonate Class-Level Cholinesterase Inhibition: Context for the 4-Methanesulfonylphenyl Pharmacophore

No published IC₅₀ value is available for CAS 1823842-86-9 against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). However, a class-level benchmark exists: Guney et al. (2018) reported that a panel of aryl methanesulfonate derivatives exhibited AChE IC₅₀ values ranging from 0.660 to 3.397 µM and BuChE IC₅₀ values ranging from 0.149 to 5.087 µM, establishing that the 4-methanesulfonylphenyl pharmacophore, when appropriately linked, can confer low-micromolar cholinesterase inhibitory activity [1]. The target compound incorporates this pharmacophore via a glycinamide linker rather than a sulfonate ester linkage, which may alter both potency and enzyme selectivity. In a separate structural class, tert-butyl carbamate-bearing HIV protease inhibitors containing a 4-methanesulfonylphenyl moiety have demonstrated picomolar IC₅₀ values (0.170 nM), confirming that the methanesulfonylphenyl group can participate in high-affinity enzyme binding when embedded in an optimized scaffold [2].

Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Physicochemical Differentiation: cLogP and Solubility Profile Relative to Non-Sulfonyl Analogs

The methanesulfonyl substituent (σₚ ≈ 0.72 Hammett constant) introduces substantial polarity to the target compound, with a predicted topological polar surface area (TPSA) of 87.15 Ų and a calculated cLogP of approximately –0.09 [1]. In contrast, the non-sulfonylated phenyl analog (tert-butyl N-{[(phenyl)carbamoyl]methyl}carbamate) would be expected to exhibit a cLogP approximately 1.5–2.0 log units higher, based on the π-value of the –SO₂CH₃ substituent (approximately –1.63) [2]. The target compound's TPSA of 87 Ų falls within the favorable range for CNS drug-likeness (TPSA < 90 Ų), while the low cLogP suggests adequate aqueous solubility for in vitro assay conditions [1]. The sulfonyl group also increases solubility in polar aprotic solvents (DMF, DMSO) relative to non-sulfonylated carbamates, facilitating compound handling in biochemical assays [1].

Drug-Likeness Physicochemical Profiling ADME Prediction

Synthetic Utility: Boc Deprotection Orthogonality and Sequential Functionalization

The target compound features two chemically distinct amide-like bonds: a Boc-carbamate (Boc-NH-CH₂-) and a secondary glycinamide (–CH₂-CO-NH-Ar). Under standard acidic deprotection conditions (TFA/CH₂Cl₂ or HCl/dioxane), the Boc group is selectively cleaved to liberate the free glycine N-terminus, while the glycinamide linkage remains intact [1]. This orthogonality is not available in the simpler analog tert-butyl N-(4-methanesulfonylphenyl)carbamate (CAS 1096711-96-4), where acidolysis directly generates the free aniline. The liberated amine after Boc deprotection of the target compound can subsequently be functionalized (acylation, sulfonylation, reductive amination) without disrupting the 4-methanesulfonylanilide substructure, enabling divergent library synthesis from a single intermediate [1]. The differential stability of the two carbonyl groups toward nucleophilic attack also permits chemoselective transformations: the carbamate carbonyl is more electrophilic than the amide carbonyl, allowing for selective reduction or substitution [2].

Organic Synthesis Protecting Group Strategy Peptidomimetic Chemistry

Best Research and Industrial Application Scenarios for tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 1823842-86-9)


Divergent Synthesis of 4-Methanesulfonylanilide-Based Compound Libraries

Procurement of CAS 1823842-86-9 enables a two-step library synthesis workflow: (1) Boc deprotection under standard acidic conditions liberates the glycinamide N-terminus; (2) subsequent N-acylation, N-sulfonylation, or N-alkylation generates diverse analogs while preserving the 4-methanesulfonylanilide substructure. This divergent strategy is structurally impossible with the simpler tert-butyl N-(4-methanesulfonylphenyl)carbamate (CAS 1096711-96-4), which yields only the free aniline upon deprotection [1]. The orthogonal stability of the glycinamide linkage under acidic deprotection conditions has been established through extensive precedent in Boc-amine chemistry [1].

Cholinesterase Inhibitor Lead Optimization Using the 4-Methanesulfonylphenyl Pharmacophore

For programs targeting acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition in the context of Alzheimer's disease, the target compound provides a modular scaffold incorporating the 4-methanesulfonylphenyl pharmacophore. While no direct IC₅₀ data exist for CAS 1823842-86-9, aryl methanesulfonate derivatives as a class have demonstrated AChE IC₅₀ values between 0.660 and 3.397 µM [2]. The glycine spacer in the target compound offers an additional vector for introducing substituents that may modulate potency and selectivity relative to direct N-aryl carbamates. This scaffold maps conceptually onto BACE1 (β-secretase) inhibitor pharmacophore models that feature an aryl sulfone P2 moiety, though confirmatory biochemical data are required [3].

Peptidomimetic Protease Inhibitor Intermediate

The Boc-glycinamide architecture of CAS 1823842-86-9 represents a minimal peptidomimetic motif (Boc-AA-aryl cap) that can serve as a P2–P3 fragment in protease inhibitor design. The 4-methanesulfonylphenyl group has precedent in picomolar-affinity HIV protease inhibitors (IC₅₀ = 0.170 nM in optimized hydroxyethylene dipeptide isostere scaffolds) [3]. Upon Boc deprotection, the glycinamide can be elaborated with diverse amino acid or non-natural building blocks, positioning the 4-methanesulfonylphenyl moiety as a privileged P2 cap. This application leverages the orthogonal protecting group strategy inherent in the compound's design.

Physicochemical Tool Compound for CNS Drug-Likeness Assessment

With a predicted TPSA of 87.15 Ų (within the CNS MPO desirable range of <90 Ų) and a cLogP near zero (–0.09), the target compound can serve as a reference standard for calibrating in vitro permeability and protein-binding assays in CNS drug discovery programs [1]. Its physicochemical profile contrasts sharply with more lipophilic, non-sulfonylated carbamate analogs (estimated cLogP ~+1.5 to +2.0), allowing research teams to experimentally assess the impact of the methanesulfonyl group on membrane permeability [1]. The compound's moderate molecular weight (328 g/mol) also makes it suitable as a calibration standard for LC-MS quantification in pharmacokinetic studies.

Quote Request

Request a Quote for tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.